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molecular formula C12H7N5 B8786685 7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8786685
M. Wt: 221.22 g/mol
InChI Key: IFRLBAXYPBYESA-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 1.12 g. of 3-dimethylamino-1-(4-pyridyl)-2-propen-1-one and 0.69 g. of 3-aminopyrazole-4-carbonitrile in 25 ml. of glacial acetic acid is refluxed 6 hours. The solvent is removed under reduced pressure and the product worked up as for Example 53 to give 0.60 g. of crystals, m.p. 137°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)=O.N[C:15]1[C:19]([C:20]#[N:21])=C[NH:17][N:16]=1>C(O)(=O)C>[N:10]1[CH:9]=[CH:8][C:7]([C:5]2[N:17]3[N:16]=[CH:15][C:19]([C:20]#[N:21])=[C:13]3[N:2]=[CH:3][CH:4]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.12 g
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 0.60 g

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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